molecular formula C12H13FOS B13163739 3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one

3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one

Katalognummer: B13163739
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: QQDBLTVRAWRCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13FOS It is characterized by a cyclohexanone ring substituted with a 2-fluorophenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-fluorothiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-fluorothiophenol attacks the carbonyl carbon of cyclohexanone, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom and the sulfanyl group may influence its binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its isomers. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall efficacy in various applications .

Eigenschaften

Molekularformel

C12H13FOS

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(2-fluorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13FOS/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,10H,3-5,8H2

InChI-Schlüssel

QQDBLTVRAWRCHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(=O)C1)SC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.